Vitamin D3

Description

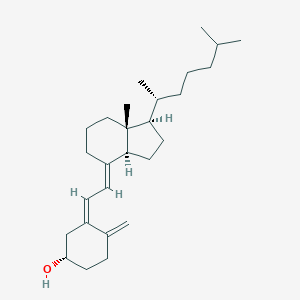

Structure

3D Structure

Properties

IUPAC Name |

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12+,23-13-/t21-,24+,25-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSXJUFSXHHAJI-YRZJJWOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Record name | VITAMIN D3 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6026294 | |

| Record name | Vitamin D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vitamin d3 appears as fine colorless crystals. Water insoluble. (NTP, 1992), Colorless or white odorless solid; [HSDB] White crystals; [Sigma-Aldrich MSDS], Solid | |

| Record name | VITAMIN D3 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cholecalciferol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12963 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Vitamin D3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000876 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble (NTP, 1992), Insoluble, Sol in the usual org solvents; slightly sol in vegetable oils | |

| Record name | VITAMIN D3 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cholecalciferol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00169 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHOLECALCIFEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Fine needles from dilute acetone, WHITE CRYSTALS, Colorless crystals | |

CAS No. |

67-97-0, 1406-16-2 | |

| Record name | VITAMIN D3 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vitamin D3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholecalciferol [USP:BAN:JAN:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitamin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001406162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholecalciferol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00169 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclohexanol, 3-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-1,5-dimethylhexyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-, (1S,3Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vitamin D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Colecalciferol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cholecalciferol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C6V77QF41 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHOLECALCIFEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vitamin D3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000876 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

183 to 185 °F (NTP, 1992), 84-85 °C, 84.5 °C | |

| Record name | VITAMIN D3 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cholecalciferol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00169 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHOLECALCIFEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vitamin D3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000876 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Cutaneous Vitamin D3 Synthesis Pathway for Researchers and Drug Development Professionals

December 24, 2025

Executive Summary

The synthesis of vitamin D3 in the skin is a critical physiological process, initiated by exposure to ultraviolet B (UVB) radiation. This whitepaper provides a comprehensive technical overview of the this compound synthesis pathway, intended for researchers, scientists, and professionals in drug development. It details the photochemical and enzymatic reactions, regulatory mechanisms, and key influencing factors. This guide incorporates quantitative data into structured tables for comparative analysis, provides detailed experimental protocols for studying the pathway, and utilizes Graphviz diagrams to visualize the complex biological processes and workflows involved. Understanding this pathway is paramount for research into skin health, bone metabolism, immunology, and the development of novel therapeutic agents.

The Core this compound Synthesis Pathway in the Skin

The cutaneous synthesis of this compound is a multi-step process that begins in the epidermis. The pathway can be broadly divided into an initial photochemical reaction followed by thermal isomerization and subsequent enzymatic hydroxylations.

Photochemical Conversion of 7-Dehydrocholesterol to Prethis compound

The synthesis is initiated when solar UVB radiation, specifically in the wavelength range of 290-315 nm, penetrates the epidermis and is absorbed by 7-dehydrocholesterol (7-DHC), a cholesterol precursor abundant in the plasma membranes of keratinocytes.[1] This absorption of UVB photons leads to the cleavage of the B-ring of the 7-DHC molecule, resulting in the formation of prethis compound.[2] The peak wavelength for this conversion is between 295-300 nm.[3]

Upon continued exposure to UVB radiation, prethis compound can further photoisomerize into the biologically inert photoproducts, lumisterol and tachysterol.[4] This mechanism acts as a natural negative feedback loop, preventing the excessive production of this compound during prolonged sun exposure.

Thermal Isomerization of Prethis compound to this compound

Once formed, prethis compound is thermally unstable and undergoes a temperature-dependent isomerization to form this compound (cholecalciferol).[4] This process does not require enzymatic activity. The rate of this conversion is significantly enhanced within the lipid bilayer of the cell membrane compared to in organic solvents.[2][5]

Cutaneous Metabolism of this compound

Keratinocytes not only produce this compound but also possess the enzymatic machinery to metabolize it into its biologically active forms.[6] This local bioactivation pathway suggests that this compound has autocrine and paracrine functions within the skin. The key enzymes involved are:

-

CYP27A1 and CYP2R1 (25-hydroxylases): These enzymes, present in keratinocytes, catalyze the hydroxylation of this compound at the 25-position to form 25-hydroxythis compound (25(OH)D3), the major circulating form of vitamin D.[6][7]

-

CYP27B1 (1α-hydroxylase): This enzyme catalyzes the subsequent hydroxylation of 25(OH)D3 at the 1α-position to produce the hormonally active form, 1,25-dihydroxythis compound (1,25(OH)2D3 or calcitriol).[6]

Quantitative Data on this compound Synthesis

The efficiency of this compound synthesis is influenced by a multitude of factors. The following tables summarize key quantitative data from the literature.

Table 1: Concentration of 7-Dehydrocholesterol in Human Skin

| Age Group | Mean 7-DHC Concentration (µg/mg) | Standard Deviation | Reference |

| Younger Adults (18-40 years) | 0.22 | ± 0.07 | [8] |

| Older Adults (65-89 years) | 0.25 | ± 0.08 | [8] |

Table 2: Kinetics of Thermal Isomerization of Prethis compound to this compound (at 37°C)

| Parameter | In Human Skin | In Hexane (Organic Solvent) | Reference |

| Equilibrium Constant (K) | 11.44 | 6.15 | [2][5] |

| Half-life (T1/2) | 2.5 hours | 30 hours | [2][5] |

| Activation Energy (Ea1 - forward) | 71.05 kJ mol-1 | 84.90 kJ mol-1 | [2][5] |

| Activation Energy (Ea2 - reverse) | 92.63 kJ mol-1 | 100.5 kJ mol-1 | [2][5] |

| Enthalpy Change (ΔH°) | -21.58 kJ mol-1 | -15.60 kJ mol-1 | [2][5] |

Table 3: Kinetic Parameters of Vitamin D Hydroxylases

| Enzyme | Substrate | Km | kcat | Catalytic Efficiency (kcat/Km) | Reference |

| CYP2R1 | This compound | Lower than CYP27A1 | Slightly lower than CYP27A1 | 17-fold higher than CYP27A1 | [5][9] |

| CYP27A1 | This compound | 3.2 µM | - | - | [5] |

Note: Direct kinetic data for these enzymes within keratinocytes is limited. The data for CYP2R1 and CYP27A1 are from studies using reconstituted membrane systems, which mimic the cellular environment.

Table 4: Factors Influencing Cutaneous this compound Synthesis

| Factor | Effect on Synthesis | Quantitative Impact (where available) | References |

| Skin Pigmentation (Melanin) | Inhibitory | Darkly pigmented skin may require 2-10 times more sun exposure to produce the same amount of this compound as lightly pigmented skin.[1] Melanin has a small inhibitory effect on this compound synthesis.[10] | [1][10] |

| Age | Decreased capacity | No significant difference in 7-DHC concentration or initial this compound response to UVR was observed between younger and older adults in one study.[8] | [8] |

| Latitude and Season | Significant variation | This compound synthesis is negligible at high latitudes during winter months. | [4] |

| Time of Day | Varies with solar zenith angle | Synthesis is most efficient around solar noon. | |

| Sunscreen Use | Inhibitory | Sunscreen with an SPF of 30 can reduce this compound synthesis by over 95%. | |

| Clothing | Blocks UVB | Acts as a physical barrier to UVB radiation. |

Experimental Protocols

This section outlines key methodologies for studying the this compound synthesis pathway in the skin.

In Vitro/Ex Vivo UVB Irradiation of Skin Models

This protocol is designed to study the photochemical conversion of 7-DHC to prethis compound and subsequent isomerization.

Objective: To induce and quantify the production of this compound and its photoisomers in a controlled laboratory setting.

Materials:

-

Human skin explants (from elective surgery) or reconstructed human skin equivalents.

-

Phosphate-buffered saline (PBS).

-

UVB light source (e.g., calibrated medical UVB bulb).

-

Cellulose acetate film (to filter out UVC).

-

Culture medium (e.g., DMEM/F12).

Procedure:

-

Prepare skin explants or reconstructed skin equivalents and maintain them in an appropriate culture medium at an air-liquid interface.[11]

-

Calibrate the UVB light source to deliver a known dose (e.g., in mJ/cm²).

-

For irradiation, place the skin samples in a sterile environment, partially submerged in pre-warmed PBS.[11]

-

Expose the skin samples to a single or repeated dose of UVB radiation. A common dose for inducing damage markers without complete tissue destruction is around 50 mJ/cm².[11] For studies on Langerhans cell depletion, a protocol of 144 mJ/cm² daily for four days has been used.[12]

-

Post-irradiation, return the skin samples to culture conditions for various time points (e.g., immediately, 24 hours, 48 hours) to allow for thermal isomerization and metabolic processes.

-

Harvest the skin samples for subsequent analysis of this compound and its metabolites.

References

- 1. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Genetic evidence that the human CYP2R1 enzyme is a key vitamin D 25-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactive forms of vitamin D selectively stimulate the skin analog of the hypothalamus-pituitary-adrenal axis in human epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Vitamin D and the skin: Physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physiological significance of vitamin D produced in skin compared with oral vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell kinetic characterization of growth arrest in cultured human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Properties of purified CYP2R1 in a reconstituted membrane environment and its 25-hydroxylation of 20-hydroxythis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. UVB-induced conversion of 7-dehydrocholesterol to 1alpha,25-dihydroxythis compound in an in vitro human skin equivalent model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 12. keio.elsevierpure.com [keio.elsevierpure.com]

Mechanism of Action of Vitamin D3 in Immune Cells: A Technical Guide

Executive Summary: Beyond its classical role in calcium homeostasis, Vitamin D3 has emerged as a potent immunomodulator. Its hormonally active form, 1α,25-dihydroxythis compound (calcitriol), exerts significant effects on both the innate and adaptive immune systems. This is mediated primarily through the nuclear Vitamin D Receptor (VDR), which is expressed in a wide range of immune cells, including macrophages, dendritic cells, T lymphocytes, and B lymphocytes.[1][2] Calcitriol-VDR signaling regulates the transcription of hundreds of genes, leading to the modulation of cellular differentiation, proliferation, and cytokine production.[3][4] In general, this compound enhances innate immunity, particularly antimicrobial responses, while promoting a more tolerogenic state in the adaptive immune system. This technical guide provides an in-depth exploration of these mechanisms, detailing the core signaling pathways, cell-specific effects, and relevant experimental methodologies for researchers and drug development professionals.

Core Signaling Pathway: The Vitamin D Receptor (VDR)

The biological effects of calcitriol are primarily mediated through the Vitamin D Receptor (VDR), a member of the nuclear hormone receptor superfamily that acts as a ligand-activated transcription factor.[5][6] The canonical signaling pathway involves the following key steps:

-

Ligand Binding: Calcitriol, synthesized in the kidneys or locally by immune cells like macrophages, diffuses into the cell and binds to the VDR in the cytoplasm.[7][8]

-

Heterodimerization: Upon ligand binding, the VDR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).[6][7][8]

-

DNA Binding: This VDR-RXR complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[6][7][9]

-

Transcriptional Regulation: The binding of the complex to VDREs recruits co-activator or co-repressor proteins, which modifies chromatin structure and initiates or suppresses the transcription of target genes.[7][10]

This genomic mechanism is the foundation for this compound's wide-ranging effects on the immune system.

Modulation of Innate Immunity

This compound plays a critical role in bolstering the innate immune response, particularly the function of monocytes, macrophages, and dendritic cells.

Monocytes and Macrophages

Monocytes and macrophages are key targets of this compound. These cells not only respond to calcitriol but can also locally produce it, as they express the enzyme 1α-hydroxylase (CYP27B1), especially upon stimulation by pathogens via Toll-like Receptors (TLRs).[11][12]

-

Differentiation and Maturation: Calcitriol promotes the differentiation of monocytes into macrophages.[13][14][15]

-

Antimicrobial Activity: A primary function of this compound in macrophages is the induction of antimicrobial peptides. The VDR-RXR complex directly binds to the VDRE in the promoters of the CAMP (encoding cathelicidin) and DEFB4 (encoding β-defensin 2) genes, enhancing their expression.[11][16] This process is crucial for intracellular killing of pathogens like Mycobacterium tuberculosis.[12]

-

Phagocytosis and Autophagy: Vitamin D enhances the phagocytic capacity of macrophages and promotes autophagy, a cellular process for clearing intracellular pathogens.[6][11]

-

Cytokine Modulation: this compound generally suppresses the production of pro-inflammatory cytokines while enhancing anti-inflammatory ones.[17] It inhibits the expression of TNF-α and IL-6 in response to stimuli like lipopolysaccharide (LPS).[17][18] Conversely, it can upregulate the expression of the anti-inflammatory cytokine IL-10.[19]

References

- 1. Vitamin D - Wikipedia [en.wikipedia.org]

- 2. Two lineages of immune cells that differentially express the vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vivo Regulation of Signal Transduction Pathways by Vitamin D Stabilizes Homeostasis of Human Immune Cells and Counteracts Molecular Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Regulation of Dendritic Cell Function by Vitamin D [mdpi.com]

- 6. ijmb.in [ijmb.in]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Vitamin D Actions on CD4+ T Cells in Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vitamin D: An Overview of Gene Regulation, Ranging from Metabolism to Genomic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Mechanisms of Vitamin D-Mediated Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Impact of vitamin D on immune function: lessons learned from genome-wide analysis [frontiersin.org]

- 13. Differentiation of a human monocytic cell line by 1,25-dihydroxythis compound (calcitriol): a morphologic, phenotypic, and functional analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro formation of macrophage-epithelioid cells and multinucleated giant cells by 1 alpha,25-dihydroxythis compound from human circulating monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Vitamin D Inhibits Monocyte/macrophage Pro-inflammatory Cytokine Production by Targeting Mitogen-Activated Protein Kinase Phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Targeted lipid nanoparticle delivery of calcitriol to human monocyte-derived macrophages in vitro and in vivo: investigation of the anti-inflammatory effects of calcitriol - PMC [pmc.ncbi.nlm.nih.gov]

- 19. spandidos-publications.com [spandidos-publications.com]

The Dawn of a New Vitamin D Era: A Technical Guide to Novel Vitamin D3 Metabolites and Their Expanding Functions

For Researchers, Scientists, and Drug Development Professionals

The landscape of vitamin D biology is undergoing a significant transformation. Beyond its classical role in calcium homeostasis, a new frontier of research is revealing a diverse array of novel vitamin D3 metabolites with unique functions and therapeutic potential. These discoveries are challenging the traditional understanding of vitamin D metabolism and signaling, opening up exciting avenues for drug development in areas such as oncology, immunology, and dermatology. This in-depth technical guide provides a comprehensive overview of these novel metabolites, their functions, the experimental protocols for their study, and the intricate signaling pathways they command.

Unveiling the Non-Canonical this compound Metabolic Pathway

The classical pathway of this compound activation, involving sequential hydroxylation by CYP2R1/CYP27A1 and CYP27B1 to form 1,25-dihydroxythis compound (1,25(OH)₂D₃), is well-established. However, recent research has illuminated an alternative, or "non-canonical," pathway initiated by the cytochrome P450 enzyme CYP11A1.[1][2] This pathway generates a cascade of novel hydroxy-metabolites with distinct biological activities.

Key enzymes in this pathway hydroxylate this compound at various carbon positions, leading to a family of metabolites, most notably 20-hydroxythis compound (20(OH)D₃), 22-hydroxythis compound (22(OH)D₃), and their further hydroxylated derivatives like 20,23-dihydroxythis compound.[1] These metabolites are not mere inactive byproducts but possess potent biological activities, often independent of the classical vitamin D receptor (VDR).[1]

Functions of Novel CYP11A1-derived Metabolites

These non-canonical metabolites exert a wide range of effects, primarily through their interaction with a broader spectrum of nuclear receptors, including the Retinoid-Related Orphan Receptors (RORα and RORγ), the Aryl Hydrocarbon Receptor (AhR), and the Liver X Receptor (LXR).[1][3] This promiscuous receptor engagement translates into a diverse functional profile:

-

Anti-proliferative and Pro-differentiative Effects: 20(OH)D₃ has demonstrated potent anti-proliferative activity in various cancer cell lines, including melanoma, breast cancer, and prostate cancer.[4][5] It can induce cell cycle arrest and promote differentiation, making it a promising candidate for cancer therapy with potentially lower hypercalcemic risk compared to 1,25(OH)₂D₃.[4][5]

-

Immunomodulation and Anti-inflammatory Actions: These novel metabolites play a significant role in regulating the immune system. They can modulate the production of cytokines and influence the differentiation and function of immune cells.[1] Their anti-inflammatory properties are being explored for the treatment of inflammatory skin diseases and other autoimmune conditions.

-

Photoprotection: In the skin, CYP11A1-derived metabolites of this compound and lumisterol have been shown to have photoprotective effects against UV-induced damage.[1]

Beyond Hydroxylation: Sulfated and Glycosylated this compound Metabolites

The diversification of the vitamin D metabolome extends beyond hydroxylation. Two other important classes of novel metabolites are gaining attention for their unique properties and potential physiological roles.

25-Hydroxythis compound 3-Sulfate: A Potential Reservoir

25-hydroxythis compound 3-sulfate (25(OH)D₃-3S) is a significant circulating form of vitamin D in humans.[6][7] While its precise functions are still under investigation, it is hypothesized to act as a storage form of vitamin D that can be reactivated by sulfatases in target tissues.[8] Interestingly, 25(OH)D₃-3S itself does not appear to be a substrate for the key activating (CYP27B1) or inactivating (CYP24A1) enzymes of the classical pathway, suggesting a distinct regulatory mechanism.[8]

1,25-Dihydroxythis compound Glycosides: Nature's Slow-Release Formula

Found in certain plants of the Solanum genus, 1,25(OH)₂D₃ can exist in a glycosylated form.[9][10] These glycosides are essentially inactive until the sugar moiety is cleaved by enzymes in the gut, releasing the active 1,25(OH)₂D₃.[11][12] This natural "pro-drug" formulation offers a delayed-release pharmacokinetic profile, which could potentially lead to a wider therapeutic window and reduced hypercalcemic side effects compared to synthetic 1,25(OH)₂D₃.[13]

Quantitative Data on Novel this compound Metabolites

The following tables summarize key quantitative data for some of the novel this compound metabolites discussed.

Table 1: Binding Affinities of 20S-Hydroxythis compound to Nuclear Receptors

| Metabolite | Nuclear Receptor | Binding Affinity (kcal/mol) |

| 20S(OH)D₃ | VDR | -9.5 |

| 20S(OH)D₃ | RORα | -9.1 |

| 20S(OH)D₃ | RORγ | -8.7 |

| 20S(OH)D₃ | AhR | -9.2 |

| 20S(OH)D₃ | LXR | -8.9 |

Data sourced from molecular docking studies.

Table 2: Anti-proliferative Activity of 20(OH)D₃ in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (nM) |

| SK-MEL-188b | Melanoma | ~100 |

| WM-115 | Melanoma | ~100 |

| MCF-7 | Breast Cancer | ~1000 |

| LNCaP | Prostate Cancer | ~1000 |

IC50 values represent the concentration required to inhibit cell proliferation by 50%.

Table 3: Pharmacokinetic Parameters of 1,25(OH)₂D₃ Glycosides vs. Synthetic 1,25(OH)₂D₃ in Humans

| Parameter | 1,25(OH)₂D₃ Glycoside (Oral) | Synthetic 1,25(OH)₂D₃ (Oral) |

| Tmax (h) | 6 - 12 | 2 - 6 |

| Cmax (pg/mL) | Lower | Higher |

| Half-life (h) | Longer | Shorter |

Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration.[13]

Experimental Protocols for the Study of Novel this compound Metabolites

The discovery and characterization of these novel metabolites rely on a suite of sophisticated analytical and biological techniques. Below are detailed methodologies for key experiments.

Extraction and Purification of this compound Metabolites from Serum

This protocol provides a general workflow for the extraction and purification of a broad range of vitamin D metabolites from serum samples prior to analysis by LC-MS/MS.

Materials:

-

Human serum

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Water (LC-MS grade)

-

Formic acid

-

Internal standards (e.g., deuterated vitamin D metabolites)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Protein Precipitation:

-

To 100 µL of serum in a microcentrifuge tube, add 300 µL of ice-cold ACN containing internal standards.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by washing with 1 mL of MeOH followed by 1 mL of water.

-

Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 40% MeOH in water to remove polar impurities.

-

Elute the vitamin D metabolites with 1 mL of MeOH.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 37°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

-

Structural Elucidation by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the identification and quantification of vitamin D metabolites due to its high sensitivity and specificity.

Instrumentation:

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

LC Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A linear gradient from 60% B to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

MS/MS Conditions (Example):

-

Ionization Mode: Positive ESI.

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for each targeted metabolite and internal standard must be optimized. For example, for 20(OH)D₃, a potential transition could be m/z 401.3 -> 383.3.

-

Source Parameters: Capillary voltage, gas flow, and temperature should be optimized for maximum signal intensity.

Functional Characterization using a Cell-Based Proliferation Assay (MTT Assay)

This assay is used to determine the anti-proliferative effects of novel vitamin D metabolites on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., SK-MEL-188b melanoma cells).

-

Complete cell culture medium.

-

Novel vitamin D metabolite stock solution (in ethanol or DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

-

Treatment: Treat the cells with serial dilutions of the novel vitamin D metabolite (e.g., from 10⁻¹⁰ M to 10⁻⁶ M) for 72 hours. Include a vehicle control (e.g., ethanol).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizing the Signaling Networks

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic and signaling pathways of novel this compound metabolites.

Caption: Classical vs. Non-Canonical this compound Metabolic Pathways.

Caption: Experimental Workflow for Novel this compound Metabolite Analysis.

Future Directions and Therapeutic Implications

The discovery of these novel this compound metabolites and their associated signaling pathways represents a paradigm shift in our understanding of vitamin D biology. The non-calcemic nature of many of these metabolites, coupled with their potent biological activities, makes them highly attractive candidates for the development of new therapeutics.

Future research will likely focus on:

-

Elucidating the full spectrum of metabolites: Further exploration of the vitamin D metabolome is needed to identify and characterize additional novel compounds.

-

Defining their physiological roles: In-depth studies are required to understand the precise physiological and pathophysiological roles of these metabolites in various tissues and disease states.

-

Developing targeted therapies: The unique receptor-binding profiles of these metabolites offer the potential for developing highly specific drugs with improved efficacy and safety profiles for a range of conditions, including cancer, autoimmune diseases, and inflammatory disorders.

The ongoing exploration of this new chapter in vitamin D research promises to unlock a wealth of knowledge and pave the way for innovative therapeutic strategies that harness the diverse and powerful biology of the sunshine vitamin and its ever-expanding family of metabolites.

References

- 1. Human pharmacokinetic profile of 1,25-dihydroxythis compound-glycoside of herbal origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitation of the main metabolites of vitamin D in a single serum sample. I. Extraction, separation and purification of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Inhibits the Viability of Breast Cancer Cells In Vitro and Ehrlich Ascites Carcinomas in Mice by Promoting Apoptosis and Cell Cycle Arrest and by Impeding Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of vitamin D and its main metabolites in human milk by supercritical fluid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Non-Genomic Actions of Vitamin D [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. An alternative pathway of vitamin D2 metabolism Cytochrome P450scc (CYP11A1)-mediated conversion to 20-hydroxyvitamin D2 and 17,20-dihydroxyvitamin D2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Inhibits the Viability of Breast Cancer Cells In Vitro and Ehrlich Ascites Carcinomas in Mice by Promoting Apoptosis and Cell Cycle Arrest and by Impeding Tumor Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and NMR studies of (13)C-labeled vitamin D metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Exploratory Studies on Vitamin D3 and Gut Microbiome Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin D3, a secosteroid hormone crucial for calcium homeostasis, is increasingly recognized for its profound influence on the gut microbiome and intestinal health.[1][2] This technical guide provides an in-depth exploration of the intricate interactions between this compound and the gut microbiota. It summarizes key quantitative findings from recent studies, details common experimental protocols for investigating these interactions, and visualizes the underlying molecular pathways and experimental workflows. Evidence suggests that this compound, primarily through the activation of the Vitamin D Receptor (VDR), modulates the composition and function of the gut microbiome, enhances gut barrier integrity, and regulates mucosal immunity.[3][4][5] Understanding these mechanisms is pivotal for developing novel therapeutic strategies for a range of intestinal and systemic diseases linked to gut dysbiosis.[2][6]

Core Mechanisms of this compound-Gut Microbiome Interaction

The biological effects of vitamin D are predominantly mediated by its active form, 1,25-dihydroxythis compound [1,25(OH)2D3], which binds to the nuclear Vitamin D Receptor (VDR).[1][2] VDR is widely expressed in intestinal epithelial cells and various immune cells, highlighting the gut as a primary target for vitamin D signaling.[1][5]

The interaction is bidirectional:

-

This compound to Microbiome: this compound/VDR signaling directly influences the gut microbial ecosystem by:

-

Modulating Innate Immunity: Regulating the expression of antimicrobial peptides (AMPs) such as cathelicidins and defensins by Paneth cells, which directly shape the microbial community.[7][8]

-

Enhancing Gut Barrier Function: Upregulating the expression of tight junction proteins, including occludin, claudins, and zonula occludens (ZO-1, ZO-2), thereby strengthening the intestinal epithelial barrier and reducing the translocation of microbial products.[4][5][9]

-

Regulating Adaptive Immunity: Suppressing pro-inflammatory Th1 and Th17 cells while promoting regulatory T cells (Tregs), which helps maintain immune homeostasis in the gut.[2][3]

-

-

Microbiome to this compound: The gut microbiota can, in turn, influence vitamin D signaling. Certain bacterial metabolites, such as butyrate, a short-chain fatty acid (SCFA), have been shown to upregulate VDR expression in colon cells, potentially enhancing the host's responsiveness to vitamin D.[7][10]

Signaling Pathway of this compound in the Intestinal Epithelium

The following diagram illustrates the canonical signaling pathway of this compound in an intestinal epithelial cell, leading to the regulation of target gene expression.

References

- 1. Dietary Vitamin D, Vitamin D Receptor, and Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Contemporary Perspectives on the Role of Vitamin D in Enhancing Gut Health and Its Implications for Preventing and Managing Intestinal Diseases [mdpi.com]

- 3. Vitamin D and intestinal homeostasis: Barrier, microbiota, and immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vitamin D and the Host-Gut Microbiome: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Exploring the Role of Vitamin D and the Vitamin D Receptor in the Composition of the Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. vitamind-journal.it [vitamind-journal.it]

- 8. Vitamin D signaling maintains intestinal innate immunity and gut microbiota: potential intervention for metabolic syndrome and NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vitamin D and the Host-Gut Microbiome: A Brief Overview [jstage.jst.go.jp]

- 10. Valproate and Short-Chain Fatty Acids Activate Transcription of the Human Vitamin D Receptor Gene through a Proximal GC-Rich DNA Region Containing Two Putative Sp1 Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Vitamin D3 in Preclinical Models of Neurodegenerative Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D3, a secosteroid hormone primarily known for its role in calcium homeostasis, has emerged as a significant modulator of brain health and a potential therapeutic agent in neurodegenerative diseases.[1][2] An extensive body of preclinical research highlights its multifaceted neuroprotective mechanisms, including anti-inflammatory, antioxidant, and anti-apoptotic properties, as well as the regulation of neurotrophic factors and clearance of pathogenic proteins.[3][4][5][6] This technical guide provides an in-depth overview of the core preclinical findings on the role of this compound in Alzheimer's disease, Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis. It details key experimental methodologies, summarizes quantitative outcomes, and visualizes the intricate signaling pathways involved.

The neuroprotective effects of vitamin D are primarily mediated through the vitamin D receptor (VDR), a nuclear receptor expressed in various brain regions, including the hippocampus, substantia nigra, and cortex.[3][7][8][9] Activation of the VDR by its active ligand, 1,25-dihydroxythis compound (calcitriol), initiates a cascade of genomic and non-genomic signaling events that collectively contribute to neuronal survival and resilience.[3][5][7]

Alzheimer's Disease (AD)

Preclinical research strongly supports a role for this compound in mitigating key pathological features of Alzheimer's disease, namely the accumulation of amyloid-beta (Aβ) plaques and neuroinflammation.

Core Mechanisms of Action

In AD models, this compound has been shown to:

-

Promote Aβ Clearance: this compound enhances the clearance of Aβ peptides from the brain. One mechanism involves the upregulation of P-glycoprotein (P-gp), an efflux transporter at the blood-brain barrier.[10]

-

Reduce Aβ Production: It can decrease the production of Aβ by modulating the activity of enzymes involved in the amyloidogenic processing of the amyloid precursor protein (APP), such as β-secretase (BACE1) and γ-secretase.[3][11]

-

** exert Anti-Inflammatory Effects:** this compound attenuates neuroinflammation by reducing the activation of microglia and astrocytes.[1][3] It achieves this by inhibiting pro-inflammatory signaling pathways like NF-κB and reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[3][4]

-

Provide Antioxidant Support: The vitamin exhibits antioxidant properties, protecting neurons from oxidative stress, a key contributor to AD pathology.[4]

-

Modulate Neurotrophic Factors: this compound treatment has been shown to increase the synthesis of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), which supports neuronal survival and cognitive function.[3]

Signaling Pathways in Alzheimer's Disease

The neuroprotective effects of this compound in Alzheimer's disease are mediated through several key signaling pathways. The binding of the active form of this compound, 1,25(OH)2D3, to the Vitamin D Receptor (VDR) forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on target genes to regulate their transcription. This genomic pathway leads to a decrease in the expression of BACE1, an enzyme critical for the production of Amyloid-beta (Aβ), and an increase in the expression of Neprilysin (NEP), an Aβ-degrading enzyme. Furthermore, VDR activation can suppress the NF-kB signaling pathway, a key regulator of inflammation, leading to a decrease in the production of pro-inflammatory cytokines. This compound also enhances antioxidant defenses through the Nrf2/ARE pathway, which increases the expression of antioxidant enzymes that combat oxidative stress.

Caption: this compound signaling pathways in Alzheimer's disease.

Summary of Quantitative Data from Preclinical AD Studies

| Animal Model | Treatment Protocol | Key Quantitative Findings | Reference |

| 5xFAD Transgenic Mice | Vitamin D-enriched diet (from month 4 to 9) | Improved learning and memory performance; Decreased amyloid plaques and astrogliosis. | [12] |

| TgCRND8 Mice | Long-term treatment with 1,25(OH)2D3 | Reduced soluble and insoluble plaque-associated Aβ in the hippocampus; Improved conditioned fear memory. | [10] |

| Aged F344 Rats (20 months) | 42 I.U./Kg 1,25(OH)2D3 subcutaneously for 21 days | Ameliorated age-related decline in learning and memory; Mitigated age-related increase in IL-1β and decrease in IL-10; Increased Aβ clearance and decreased amyloid burden. | [11] |

| Rat Model of AD (intrahippocampal Aβ1-40 injection) | Vitamin D administration | Improved learning and memory; Reduced neuronal loss, oxidative stress, and neuroinflammation. | [3][13] |

| C57BL/6 Mice on Vitamin D-deficient diet | 6 weeks on diet | 75% lower plasma 1,25(OH)2D3 levels; Lower cerebral P-gp expression (restored on replenishment). | [10] |

Detailed Experimental Protocols

1. Long-Term this compound Supplementation in 5xFAD Mice

-

Animal Model: Female wild-type and 5XFAD transgenic mice, which overexpress human APP and PSEN1 with five familial AD mutations.[12]

-

Dietary Regimen: Mice were fed a vitamin D-enriched diet from the age of 4 months to 9 months.

-

Behavioral Assessment: Cognitive functions were evaluated using standard behavioral tests for learning and memory.

-

Histopathological Analysis: Brain tissue was analyzed for the presence and extent of amyloid plaques and astrogliosis using immunohistochemistry.

-

Molecular Analysis: Transcriptomic analysis of the hippocampus and neocortex was performed to identify dysregulated pathways.[12]

2. Aβ-Induced Neurotoxicity Rat Model

-

Model Induction: Alzheimer's disease-like pathology was induced in male Wistar rats by a single intrahippocampal injection of aggregated Aβ(1-40) peptide.

-

Treatment: A separate group of rats received this compound supplementation. Specific dosage and administration route would be as per the detailed study protocol.

-

Behavioral Testing: Spatial learning and memory were assessed using the Morris water maze and passive avoidance tests.[13][14]

-

Biochemical Analysis: Post-euthanasia, hippocampal and serum samples were collected to measure markers of oxidative stress (e.g., lipid peroxidation, total antioxidant capacity), DNA damage, and inflammation.[14]

Huntington's Disease (HD)

In preclinical models of Huntington's disease, this compound has demonstrated neuroprotective effects by targeting neuroinflammation and oxidative stress.

Core Mechanisms of Action

-

Anti-inflammatory Effects: this compound supplementation has been shown to decrease the mRNA expression of pro-inflammatory cytokines like TNF-α and IL-6 in the cortex and striatum of HD mice.[15]

-

Antioxidant Properties: It exhibits an antioxidant effect, indicated by a reduction in the gene expression of antioxidant markers like GpX4 and Cat in the striatum.[15]

-

Modulation of Immune Receptors: this compound administration can decrease the expression of the T-cell receptor beta subunit (TCR-β), an immune receptor, in both the cortex and striatum.[15]

-

Neurotrophin Upregulation: It can enhance the gene expression of neurotrophins such as nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) in the striatum.[15]

Experimental Workflow for HD Mouse Model

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in a 3-nitropropionic acid (3-NP)-induced mouse model of Huntington's disease. The process begins with the acclimatization of the mice, followed by their division into four experimental groups: a control group, a group receiving only this compound, a group treated with 3-NP to induce HD-like symptoms, and a group receiving both 3-NP and this compound. The treatment phase involves the administration of 3-NP and/or this compound over a specified period. Throughout the experiment, behavioral tests are conducted to assess motor function. At the end of the study, the mice are sacrificed, and their brain tissue is collected for subsequent molecular analysis, which includes gene and protein expression studies to evaluate markers of inflammation, oxidative stress, and neuroprotection.

Caption: Experimental workflow for HD mouse model studies.

Summary of Quantitative Data from Preclinical HD Studies

| Animal Model | Treatment Protocol | Key Quantitative Findings | Reference |

| 3-NP Induced Mouse Model of HD | 500 IU/kg/day this compound for 15 days | TNF-α mRNA (Cortex): Decreased in HD+VD vs HD mice (0.77 ± 0.03 vs 1.50 ± 0.07, p=0.002).IL-6 mRNA (Cortex): Decreased in HD+VD vs HD mice (1.08 ± 0.07 vs 1.73 ± 0.14, p=0.01). | [15] |

| N171-82Q Transgenic Mice | High-dose this compound supplementation | Lifespan: Significantly increased in VD3-supplemented vs vehicle group (101 days vs 73 days, p=0.048). | [16] |

Detailed Experimental Protocols

1. 3-Nitropropionic Acid (3-NP) Induced HD Mouse Model

-

Animal Model: Mice are used for this chemically-induced model of HD.

-

Induction of HD-like Symptoms: Mice in the disease model groups are injected intraperitoneally (i.p) with 3-NP at a dose of 25 mg/kg at 12-hour intervals for a cumulative dose of 75 mg/kg.[15]

-

This compound Administration: Treatment groups receive this compound (cholecalciferol) at a dose of 500 IU/kg/day for 15 days.[15]

-

Observation Period: Mice are observed for a total of 30 days.

-

Outcome Measures: Motor function is assessed using behavioral tests. At the end of the study, cortical and striatal brain tissues are extracted for gene and protein expression analysis of markers related to inflammation, oxidative stress, and neurotrophic factors.[15]

Amyotrophic Lateral Sclerosis (ALS)

Preclinical studies in ALS models suggest that this compound deficiency may exacerbate pathology, while supplementation could offer therapeutic benefits, although findings are not entirely consistent.

Core Mechanisms of Action

-

Amelioration of Pathophysiology: Vitamin D has been shown to affect multiple aspects of ALS pathophysiology, including oxidative stress, inflammation, mitochondrial dysregulation, and apoptosis.[17]

-

Improved Motor Function: High-dose this compound supplementation has been reported to improve paw grip endurance and motor performance in the G93A mouse model of ALS.[17][18]

-

Reduction of Deleterious Markers: this compound deficiency in ALS mice has been linked to increased markers of oxidative damage, cell death, and inflammation in the cerebrospinal fluid.[19]

Summary of Quantitative Data from Preclinical ALS Studies

| Animal Model | Treatment Protocol | Key Quantitative Findings | Reference |

| G93A Mouse Model of ALS | High-dose this compound supplementation | Improved functional capacity and motor performance. | [17][18] |

| Genetically Engineered Mice with ALS | This compound deficiency | Increased levels of markers for oxidative damage, cell death, and inflammation in cerebrospinal fluid; Poor outcomes in motor functional tests. | [19] |

Detailed Experimental Protocols

1. G93A Mouse Model of ALS

-

Animal Model: The G93A transgenic mouse model, which expresses a mutant form of human superoxide dismutase 1 (SOD1), is a widely used model for ALS research.

-

Dietary Intervention: Mice are fed diets with varying levels of this compound (deficient, sufficient, or high-dose supplementation).

-

Functional Assessment: Motor performance and functional capacity are regularly assessed using tests such as paw grip endurance.[17][18]

-

Biochemical and Histological Analysis: At the study endpoint, brain, spinal cord, and skeletal muscle tissues are collected to measure markers of oxidative stress, inflammation, apoptosis, and neuron count. Quantification of skeletal muscle contractile proteins may also be performed.[17]

General Neuroprotective Signaling of this compound

Across different neurodegenerative diseases, this compound exerts its protective effects through a set of common signaling pathways. A central mechanism is the activation of the Vitamin D Receptor (VDR). This leads to the modulation of gene expression, resulting in a decrease in pro-inflammatory cytokines and an increase in neurotrophic factors like BDNF and NGF. Furthermore, this compound signaling enhances the cellular antioxidant response by upregulating antioxidant enzymes, which in turn reduces oxidative stress. It also plays a crucial role in regulating calcium homeostasis, which is vital for neuronal function and survival. Collectively, these actions lead to reduced neuroinflammation, decreased apoptosis (programmed cell death), and ultimately, neuroprotection.

References

- 1. Vitamin D as a Modulator of Neuroinflammation: Implications for Brain Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vitamin D and Neurodegenerative Diseases Such as Multiple Sclerosis (MS), Parkinson’s Disease (PD), Alzheimer’s Disease (AD), and Amyotrophic Lateral Sclerosis (ALS): A Review of Current Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Vitamin D Receptor as a Potential Target for the Treatment of Age-Related Neurodegenerative Diseases Such as Alzheimer’s and Parkinson’s Diseases: A Narrative Review [mdpi.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Vitamin D and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Vitamin D Receptor as a Potential Target for the Treatment of Age-Related Neurodegenerative Diseases Such as Alzheimer's and Parkinson's Diseases: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Vitamin D Receptor as a Potential Target for the Treatment of Age-Related Neurodegenerative Diseases Such as Alzheimer’s and Parkinson’s Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1α,25-Dihydroxythis compound Reduces Cerebral Amyloid-β Accumulation and Improves Cognition in Mouse Models of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. Vitamin D Improves Neurogenesis and Cognition in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Unprecedented effect of this compound on T-cell receptor beta subunit and alpha7 nicotinic acetylcholine receptor expression in a 3-nitropropionic acid induced mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. High-dose 1,25-dihydroxyvitamin D supplementation elongates the lifespan of Huntington's disease transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Vitamin D as a Potential Therapy in Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Roles of vitamin D in amyotrophic lateral sclerosis: possible genetic and cellular signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. alsnewstoday.com [alsnewstoday.com]

Methodological & Application

Designing Robust Clinical Trials for Vitamin D3 Supplementation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting scientifically rigorous clinical trials for vitamin D3 supplementation. Adherence to these principles will enhance the quality of evidence and contribute to a clearer understanding of the health effects of this compound.

Introduction: The Challenges of this compound Clinical Trials

This compound supplementation trials have often yielded conflicting results, largely due to flaws in study design.[1][2] Key shortcomings in past research include enrolling participants who are already vitamin D sufficient, using inadequate doses, short study durations, and a failure to measure baseline and achieved serum 25-hydroxyvitamin D [25(OH)D] levels.[1][2] To generate reliable data, it is crucial to address these limitations through meticulous trial design. Many randomized controlled trials (RCTs) have failed to demonstrate the benefits of vitamin D supplementation seen in observational studies, likely due to these design flaws.[3][4]

Key Considerations for Clinical Trial Design

A successful this compound clinical trial hinges on several critical design elements. The PICOS (Participants, Intervention, Control, Outcomes, and Study Design) framework provides a structured approach.[5]

2.1. Participant Selection:

The target population is paramount. Recruiting individuals with low baseline serum 25(OH)D levels is crucial, as supplementation is unlikely to benefit those who are already replete.[2][5]

-

Inclusion Criteria:

-

Participants with baseline serum 25(OH)D levels indicating insufficiency or deficiency (e.g., <50 nmol/L or <20 ng/mL).[2][5] The specific threshold should be justified based on the trial's primary outcome.

-

Consideration of factors that influence vitamin D status, such as age, BMI, skin pigmentation, and geographic location (latitude and season).[5]

-

-

Exclusion Criteria:

-

Individuals with conditions that affect vitamin D metabolism (e.g., liver or kidney disease).[6]

-

Participants with a history of hypercalcemia or other contraindications to vitamin D supplementation.

-

Individuals already taking high doses of vitamin D supplements.

-

2.2. Intervention: Dosage and Formulation:

The form and dosage of vitamin D are critical.

-

Form: this compound (cholecalciferol) is generally recommended over vitamin D2 (ergocalciferol) as it is more effective at raising and maintaining serum 25(OH)D concentrations.[5]

-

Dosage: The dose should be sufficient to achieve a target serum 25(OH)D level within a therapeutic range (e.g., 75-100 nmol/L or 30-40 ng/mL).[5] This often requires doses higher than the standard recommended daily allowance.[7] Recent studies suggest that doses of 5000-8000 IU/day may be needed for a significant portion of individuals to reach optimal levels.[8] Bolus dosing (large, infrequent doses) has been associated with an increased risk of falls and fractures in some studies and should be approached with caution.[9] Daily oral supplementation is generally preferred.[9][10]

2.3. Control Group:

The control group should receive a placebo. It is important to minimize "contamination" from external vitamin D sources, such as sun exposure or personal supplement use.[5] Researchers should consider providing a low-dose supplement (e.g., 400 IU/day) to the control group for ethical reasons in populations at high risk of deficiency, but this should be factored into the analysis.[7]

2.4. Outcomes and Endpoints:

The choice of outcomes should be hypothesis-driven and sensitive to changes over the trial's duration.[5]

-

Primary Endpoint: This should be a clinically meaningful outcome directly related to the study's hypothesis (e.g., incidence of fractures, improvement in muscle function, reduction in respiratory tract infections).

-

Secondary Endpoints: These can include changes in biomarkers, such as bone turnover markers, inflammatory markers, or hormone levels.

-

Biochemical Measurements: Regular monitoring of serum 25(OH)D is essential to ensure the intervention is achieving the target levels.[3][7] Serum calcium and parathyroid hormone (PTH) should also be monitored for safety and to assess the physiological response.

Data Presentation: Key Trial Design Parameters

| Parameter | Recommendation | Rationale | Citations |

| Participant Baseline 25(OH)D | <50 nmol/L (<20 ng/mL) | To ensure the study population has the potential to benefit from supplementation. | [2][5] |

| Vitamin D Form | This compound (cholecalciferol) | More effective at raising serum 25(OH)D levels compared to D2. | [5] |

| Dosing Strategy | Daily oral administration | Avoids potential risks associated with large, infrequent bolus doses. | [9][10] |

| Target Serum 25(OH)D Level | 75-100 nmol/L (30-40 ng/mL) | A range associated with potential health benefits without increasing risks. | [5] |

| Trial Duration | Sufficiently long to observe changes in the primary outcome (e.g., 3-5 years for bone density). | Many biological processes influenced by vitamin D take time to manifest as clinical outcomes. | [5] |

Experimental Protocols

3.1. Protocol for Quantification of Serum 25-Hydroxyvitamin D [25(OH)D]

Accurate measurement of serum 25(OH)D is fundamental to a this compound clinical trial.

-

Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for its high accuracy and ability to distinguish between 25(OH)D2 and 25(OH)D3.[11] High-quality immunoassays can also be used, but it is crucial to select a laboratory with robust quality control measures.[11]

-

Sample Collection and Handling:

-

Collect whole blood via venipuncture into a serum separator tube.

-

Allow the blood to clot at room temperature for 30-60 minutes.

-

Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.

-

Aliquot the serum into cryovials and store at -80°C until analysis.

-

Minimize freeze-thaw cycles, although 25(OH)D is relatively stable.[12]

-

-

Data Interpretation: Results should be reported in both nmol/L and ng/mL (1 ng/mL = 2.496 nmol/L).[11] It is important to consider the presence of the C-3 epimer of 25(OH)D, especially in infants, as it can interfere with some assays.[11]

3.2. Protocol for Assessment of Bone Health

For trials investigating skeletal outcomes, a multi-faceted approach is necessary.

-

Bone Mineral Density (BMD):

-

Method: Dual-energy X-ray absorptiometry (DXA) is the standard for measuring BMD at key sites like the hip and spine.

-

Procedure:

-

Perform baseline DXA scans on all participants.

-

Follow-up scans should be conducted at predefined intervals (e.g., annually or at the end of the study).

-

Ensure consistent positioning of the participant and use the same machine for all scans for a given individual to minimize variability.

-

-

-

Bone Turnover Markers (BTMs):

-

Markers of Bone Formation:

-

Procollagen type 1 N-terminal propeptide (P1NP)

-

Osteocalcin (OC)

-

Bone-specific alkaline phosphatase (bALP)

-

-

Marker of Bone Resorption:

-

C-terminal telopeptide of type I collagen (CTX)

-

-

Sample Collection: Collect fasting serum samples in the morning to minimize diurnal variation.

-

Analysis: Use automated immunoassays for quantification.

-

Interpretation: Changes in BTMs can provide earlier insights into the effects of the intervention on bone metabolism than changes in BMD.[13]

-

Visualization of Key Pathways and Processes

4.1. Vitamin D Metabolism and Signaling Pathway

The following diagram illustrates the key steps in the synthesis and action of vitamin D.

Caption: this compound metabolism and genomic signaling pathway.

4.2. Experimental Workflow for a this compound Clinical Trial

This diagram outlines the typical flow of a participant through a randomized controlled trial.

Caption: A typical experimental workflow for an RCT.

4.3. Logical Relationships in this compound Trial Design

This diagram illustrates the interconnectedness of key design considerations.

Caption: Key logical relationships for a robust trial design.

Adherence to Reporting Guidelines

To ensure transparency and allow for critical appraisal and inclusion in meta-analyses, it is imperative to follow the Consolidated Standards of Reporting Trials (CONSORT) statement.[14] The recently updated CONSORT 2025 statement provides a checklist and flow diagram to guide the reporting of all aspects of the trial.[15]

References

- 1. Enhancing the Design of Nutrient Clinical Trials for Disease Prevention-A Focus on Vitamin D: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Why vitamin D clinical trials should be based on 25-hydroxyvitamin D concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vitamin D: Evidence-Based Health Benefits and Recommendations for Population Guidelines | MDPI [mdpi.com]

- 5. How can we design a proper trial for vitamin D treatment of diseases? Facts and numbers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. hcplive.com [hcplive.com]

- 9. mdpi.com [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Measurement of Vitamin D for Epidemiologic and Clinical Research: Shining Light on a Complex Decision - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessment and Interpretation of Circulating 25-Hydroxyvitamin D and 1,25-Dihydroxyvitamin D in the Clinical Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of Vitamin D Supplementation on Bone Turnover Markers: A Randomized Controlled Trial | MDPI [mdpi.com]

- 14. The CONSORT statement - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CONSORT 2025 statement: updated guideline for reporting randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Vitamin D3 Effects in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the cellular and molecular effects of Vitamin D3 and its analogs in a laboratory setting. The following protocols and data tables offer standardized starting points for experimental design, which can be adapted based on specific research goals and cell lines.

Overview of this compound Signaling